molecular formula C8H16ClNO4S B1378973 (3-Chlorosulfonyl-propyl)-carbamic acid tert-butyl ester CAS No. 1196153-59-9

(3-Chlorosulfonyl-propyl)-carbamic acid tert-butyl ester

Cat. No. B1378973
CAS RN: 1196153-59-9
M. Wt: 257.74 g/mol
InChI Key: OMSPDJMNLOWPPG-UHFFFAOYSA-N
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Description

(3-Chlorosulfonyl-propyl)-carbamic acid tert-butyl ester, commonly referred to as CSPC-TBE, is an organic molecule that is widely used in scientific research for a variety of purposes. It is a versatile compound that is used in the synthesis of various compounds and as a reagent in various chemical reactions. CSPC-TBE is also used in the study of biochemical and physiological effects, as well as in the development of new drugs and therapies.

Scientific Research Applications

Synthesis of Anionic/Hydrophobic Diblock Copolymers

This compound is instrumental in the synthesis of well-defined strong anionic/hydrophobic diblock copolymers. These copolymers are interesting due to their dual nature, accommodating both hydrophobic and ionic elements. They have potential applications as stabilizing agents, lubricants, and proton-exchange membranes .

Aqueous Self-Assembly

The self-assembly of these diblock copolymers in aqueous solutions is a significant area of study. This process is crucial for the development of advanced materials with applications in the preparation of photonic fluids and fabrication of proton-exchange membrane fuel cells .

Surfactants for Emulsion Polymerizations

Due to its amphiphilic properties, (3-Chlorosulfonyl-propyl)-carbamic acid tert-butyl ester can be used to create surfactants that are effective in emulsion polymerizations. This application is essential for producing polymers with specific characteristics .

Enhanced Oil Recovery

As a thickening agent, this compound can be utilized in enhanced oil recovery processes. Its properties help improve the efficiency of oil extraction from reservoirs .

Lubricants in Aqueous Media

The compound’s ability to function as a lubricant in aqueous media makes it valuable for industrial applications where water-based lubrication is required .

Adhesives for Wet Environments

The unique chemical structure of (3-Chlorosulfonyl-propyl)-carbamic acid tert-butyl ester allows for the preparation of adhesives that maintain their adhesive properties in wet environments, which is particularly useful in various manufacturing processes .

properties

IUPAC Name

tert-butyl N-(3-chlorosulfonylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO4S/c1-8(2,3)14-7(11)10-5-4-6-15(9,12)13/h4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSPDJMNLOWPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801206883
Record name 1,1-Dimethylethyl N-[3-(chlorosulfonyl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1196153-59-9
Record name 1,1-Dimethylethyl N-[3-(chlorosulfonyl)propyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196153-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[3-(chlorosulfonyl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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